molecular formula C18H23N5O4 B2939821 1-(3-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione CAS No. 2097922-83-1

1-(3-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2939821
CAS No.: 2097922-83-1
M. Wt: 373.413
InChI Key: PVXWMBNFYOFYSK-UHFFFAOYSA-N
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Description

1-(3-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound featuring a fused pyrimidine core linked to a substituted piperidine. This compound is significant for its diverse applications across chemistry, biology, and industrial processes.

Synthetic Routes and Reaction Conditions

  • Synthesis of Intermediate: : The preparation begins with 4,6-dimethylpyrimidine-2-ol, which undergoes an etherification reaction with a piperidine derivative.

  • Condensation Reaction: : The intermediate product reacts with a propanal to form the main skeleton of the compound.

  • Cyclization and Finalization: : The primary condensation product is cyclized under basic conditions, resulting in the desired compound.

Industrial Production Methods

  • Scale-Up Process: : Industrial production scales these reactions using continuous flow reactors to manage exothermicity.

  • Purification: : Techniques like recrystallization or chromatographic methods are employed for purification to achieve high-purity product.

Types of Reactions

  • Oxidation: : The compound can undergo selective oxidation at the dimethylpyrimidine ring.

  • Reduction: : Reduction of the keto group within the propyl linkage yields alcohol derivatives.

  • Substitution: : Various electrophilic or nucleophilic substitution reactions can be performed on the pyrimidine ring or piperidine moiety.

Common Reagents and Conditions

  • Oxidation: : KMnO₄ or PCC in appropriate solvents.

  • Reduction: : NaBH₄ or LiAlH₄ under controlled conditions.

  • Substitution: : Nucleophiles such as alkyl halides or electrophiles under basic/acidic conditions.

Major Products

  • Oxidation Products: : Hydroxypyrimidines.

  • Reduction Products: : Alcohol derivatives.

  • Substitution Products: : Alkylated pyrimidine derivatives.

Chemistry

  • Catalysis: : Acts as a ligand in organometallic catalysis.

  • Material Science: : Utilized in the synthesis of advanced polymers.

Biology

  • Biochemistry: : Studied for its interaction with nucleic acids and proteins.

Medicine

  • Drug Development: : Explored as a lead compound in anticancer or antiviral drug development.

Industry

  • Fine Chemicals: : Used in the production of specialty chemicals and high-performance materials.

Biochemical Mechanism

  • Molecular Targets: : Primarily targets nucleic acid sequences and specific protein receptors.

  • Pathways: : Alters biochemical pathways involving pyrimidine metabolism or signal transduction.

Detailed Pathway Analysis

  • Binding Affinity: : High affinity for nucleophilic sites due to its piperidine moiety.

  • Inhibition: : Functions by inhibiting critical enzymes, leading to altered cellular functions.

Similar Compounds

  • 4,6-Dimethylpyrimidine Derivatives: : Comparable in structure but differ in substituent groups and biological activity.

  • Piperidine-Containing Compounds: : Share the core structure but exhibit different pharmacological profiles.

Uniqueness

  • Chemical Structure: : Unique due to the specific combination of pyrimidine and piperidine rings.

  • Biological Activity: : Distinguished by its specific interactions with biological targets and its effectiveness in a range of applications.

List of Similar Compounds

  • 4,6-Dimethyl-2-pyrimidinol

  • 1-(3-piperidinyl)-3-oxo-propyl derivatives

  • Pyrimidine-2,4-diones

Properties

IUPAC Name

1-[3-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4/c1-12-10-13(2)20-17(19-12)27-14-4-3-7-23(11-14)16(25)6-9-22-8-5-15(24)21-18(22)26/h5,8,10,14H,3-4,6-7,9,11H2,1-2H3,(H,21,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXWMBNFYOFYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)CCN3C=CC(=O)NC3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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